2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE
Overview
Description
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is an organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE typically involves the chlorination of pyrrole derivatives followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chloropyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of pyrrole.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitrile group can form hydrogen bonds with active sites of enzymes, affecting their activity and function .
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a methyl group instead of chlorine.
(1H-Pyrrol-2-yl)acetonitrile: Lacks the chlorine substituent.
(2,5-Dimethyl-1H-pyrrol-1-yl)acetonitrile: Contains additional methyl groups on the pyrrole ring
Uniqueness: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
62380-71-6 |
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Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
2-(4-chloro-1H-pyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |
InChI Key |
AVZSKMBAQNATFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1Cl)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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